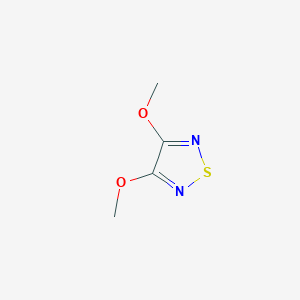![molecular formula C22H25N3O7 B8698694 [18F]AZD4694 Precursor](/img/structure/B8698694.png)
[18F]AZD4694 Precursor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAV4614 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
Industrial production of NAV4614 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NAV4614 undergoes various chemical reactions, including:
Oxidation: NAV4614 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in NAV4614.
Substitution: NAV4614 can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the NAV4614 structure .
Scientific Research Applications
NAV4614 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a precursor for synthesizing radiolabeled compounds for imaging studies.
Biology: In studying the binding properties and interactions of amyloid-β plaques.
Medicine: For developing diagnostic tools for neurodegenerative diseases.
Industry: In the production of imaging agents for research and diagnostic purposes.
Mechanism of Action
NAV4614 acts as a precursor for [18F]AZD4694, which binds with high affinity to amyloid-β plaques. The binding mechanism involves the interaction of [18F]AZD4694 with the β-sheet structures of amyloid-β plaques, allowing for their visualization using positron emission tomography (PET) imaging. This interaction helps in the early detection and monitoring of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
[18F]Florbetapir: Another amyloid-β imaging agent with similar applications.
[18F]Flutemetamol: Used for imaging amyloid-β plaques in the brain.
[18F]Florbetaben: Another compound used in PET imaging of amyloid-β plaques.
Uniqueness
NAV4614 is unique due to its high affinity for amyloid-β plaques and its lower binding to white matter compared to other fluorinated amyloid-PET tracers. This property enables clearer and more accurate imaging results .
Properties
Molecular Formula |
C22H25N3O7 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3 |
InChI Key |
YDLUIXGYKWYMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
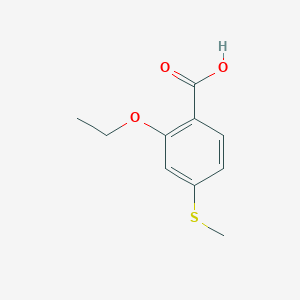
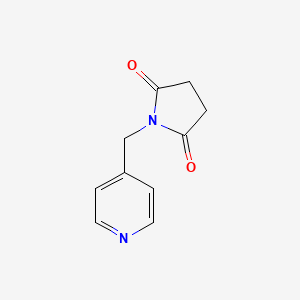


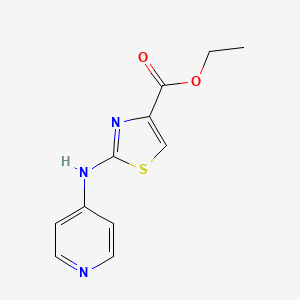
![Ethyl 2'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B8698648.png)

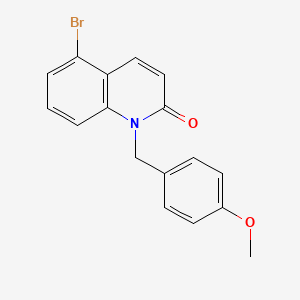
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
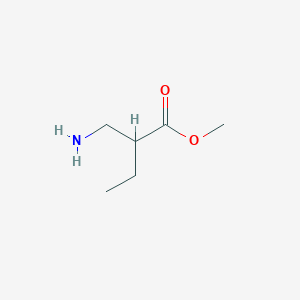

![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)

